3-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-pyridin-4-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(18-11-15-4-2-10-22-15)19-9-1-3-14(12-19)21-13-5-7-17-8-6-13/h2,4-8,10,14H,1,3,9,11-12H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSWUNAQUGYLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Pyridin-4-yloxy Group: This step often involves the nucleophilic substitution of a halogenated pyridine derivative with a suitable nucleophile to introduce the pyridin-4-yloxy group.
Attachment of the Thiophen-2-ylmethyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Stille coupling, using thiophen-2-ylmethyl boronic acid or a similar reagent.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The pyridin-4-yloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.
Mechanism of Action
The mechanism of action of 3-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyridin-4-yloxy and thiophen-2-ylmethyl groups could facilitate binding to specific sites on proteins, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Core Structural Features
The compound’s piperidine carboxamide scaffold is shared with several derivatives in the evidence, but differences in substituents dictate unique pharmacological profiles:
Key Observations :
Pharmacokinetic and Pharmacodynamic Comparisons
While pharmacokinetic (PK) data for the main compound are unavailable, insights can be drawn from analogs:
- : A MET kinase inhibitor with fluoropiperidine and pyrazolopyridine groups demonstrated moderate oral bioavailability (45–60% in rodents) and hepatic clearance mediated by CYP3A3.
- : The FAAH inhibitor (pyridazinyl analog) showed high brain penetration in preclinical models, attributed to its trifluoromethyl group’s electron-withdrawing effects. The main compound’s thiophene, being less electronegative, might limit central nervous system (CNS) uptake .
Biological Activity
3-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic compound that has attracted significant attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. The piperidine and pyridine moieties can form hydrogen bonds with active sites, modulating enzyme activities and potentially influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that piperidine derivatives exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may possess comparable properties.
Anticancer Activity
Piperidine derivatives have also been explored for their anticancer potential. A study highlighted the cytotoxic effects of structurally related compounds on various cancer cell lines, indicating that modifications in the piperidine structure can enhance anticancer efficacy. The compound's ability to induce apoptosis in cancer cells could be an area for future investigation.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of piperidine derivatives on human cancer cell lines. Results indicated that certain modifications led to increased cell death and reduced viability in tumor cells.
- Enzyme Inhibition : Research into similar compounds has shown promising results in inhibiting enzymes involved in cancer progression and inflammation, suggesting that this compound may have similar inhibitory effects.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential antimicrobial and anticancer | Enzyme inhibition, apoptosis induction |
| 3-(pyridin-4-yloxy)-N-(2-fluorophenyl)piperidine-1-carboxamide | Anticancer | Induces apoptosis via mitochondrial pathway |
| 3-(pyridin-4-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide | Antimicrobial | Disrupts bacterial cell wall synthesis |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Validation Method |
|---|---|---|---|
| Piperidine functionalization | EDCI, HOBt, DMF, 25°C | 75–80 | -NMR, TLC |
| Pyridinyloxy substitution | KCO, DMF, 70°C | 65–70 | -NMR, HPLC |
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
A combination of spectroscopic techniques is essential:
- NMR spectroscopy :
- -NMR: Identify protons on the piperidine ring (δ 3.0–2.5 ppm), pyridinyloxy (δ 8.5–7.5 ppm), and thiophenmethyl (δ 4.5–4.0 ppm for CH) .
- -NMR: Confirm carbonyl carbons (amide C=O at δ 165–170 ppm) and aromatic carbons in pyridine/thiophene rings .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 346.12) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How should contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be resolved?
Contradictions may arise from differences in assay conditions or target specificity. Methodological approaches include:
- Standardized assays : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for receptor binding) .
- Target engagement studies : Use competitive binding assays (e.g., fluorescence polarization) to quantify affinity for specific targets like kinase enzymes or GPCRs .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in activity .
Example : A study reported IC = 50 nM for kinase A, while another found IC = 200 nM. Computational analysis revealed divergent binding poses due to protonation state variations in the pyridinyloxy group .
Advanced: What strategies are recommended for optimizing the compound’s metabolic stability without compromising potency?
- Structural modifications :
- Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to reduce oxidative metabolism .
- Replace labile groups (e.g., methylene in thiophenmethyl) with bioisosteres like cyclopropyl .
- In vitro assays :
- Microsomal stability tests (human liver microsomes) to measure half-life (t).
- CYP450 inhibition screening to identify metabolic liabilities .
Q. Table 2: Metabolic Stability of Analogues
| Modification | t (min) | CYP3A4 Inhibition (%) |
|---|---|---|
| Parent compound | 12 | 45 |
| -CF substitution | 28 | 20 |
| Cyclopropyl bioisostere | 35 | 15 |
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Omics approaches :
- Proteomics : SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cells .
- Transcriptomics : RNA-seq to map pathway activation (e.g., apoptosis, inflammation) .
- Pharmacological tools :
- Use selective inhibitors (e.g., kinase inhibitors) in combination studies to pinpoint target pathways .
- CRISPR-Cas9 knockout models to validate target gene essentiality .
Case Study : RNA-seq analysis revealed upregulation of pro-apoptotic genes (e.g., BAX, CASP3) in cancer cells treated with the compound, suggesting a caspase-dependent mechanism .
Advanced: What analytical methods are critical for assessing batch-to-batch consistency during scale-up?
Q. Table 3: Critical Quality Attributes (CQAs)
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC | ≥98% |
| Residual solvents | GC-MS | <500 ppm (ICH Q3C) |
| Polymorphism | XRD | Match reference pattern |
Advanced: How can computational chemistry guide the rational design of derivatives with improved selectivity?
- Structure-activity relationship (SAR) modeling :
- 3D-QSAR (e.g., CoMFA) to correlate substituent effects with activity .
- Free energy perturbation (FEP) to predict binding affinity changes for specific mutations .
- ADMET prediction : Tools like SwissADME to optimize logP (1–3), polar surface area (<140 Ų), and solubility .
Example : FEP simulations predicted that replacing the thiophenmethyl group with a furan-2-ylmethyl moiety would enhance selectivity for kinase B over kinase A by 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
